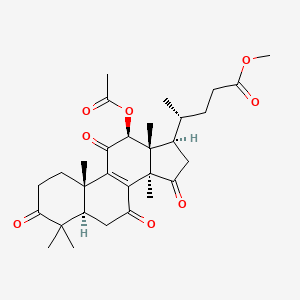

Methyl lucidenate D

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H40O8 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C30H40O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17,19,26H,9-14H2,1-8H3/t15-,17-,19+,26-,28+,29+,30+/m1/s1 |

InChI Key |

JOFJXWXVPFAZPK-XULWGOJYSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Methyl Lucidenate D from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and preliminary characterization of Methyl Lucidenate D, a bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum. This document outlines detailed experimental protocols, quantitative data, and key biological pathway information relevant to its potential therapeutic applications.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, is a well-regarded mushroom in traditional medicine, possessing a rich history of use in promoting health and longevity. Its therapeutic properties are largely attributed to a diverse array of secondary metabolites, including a complex profile of triterpenoids. Among these, Methyl Lucidenate D has garnered interest for its potential pharmacological activities. This guide serves as a technical resource for the isolation and initial analysis of this promising compound.

Physicochemical Properties of Triterpenoids from Ganoderma lucidum

The triterpenoids of Ganoderma lucidum are a class of compounds derived from a thirty-carbon skeleton. Variations in this core structure, including the degree of oxidation and the presence of different functional groups, give rise to a wide array of distinct molecules, including the lucidenic acids and their methyl esters. The physicochemical properties of these compounds, such as their polarity, play a crucial role in the design of effective extraction and purification strategies.

Experimental Protocols

The following sections detail a synthesized protocol for the isolation and purification of Methyl Lucidenate D from the fruiting bodies of Ganoderma lucidum. This protocol is a composite of established methods for triterpenoid extraction and purification from this species.

Extraction of Total Triterpenoids

Several methods have been optimized for the extraction of triterpenoids from Ganoderma lucidum, including heat-assisted extraction (HAE), ultrasound-assisted extraction (UAE), and supercritical CO2 extraction. UAE is often favored for its efficiency and reduced extraction times.

Ultrasound-Assisted Extraction (UAE) Protocol:

-

Preparation of Material: Air-dry the fruiting bodies of Ganoderma lucidum at 50-60°C to a constant weight. Grind the dried mushrooms into a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Prepare an 80-95% ethanol solution in distilled water.

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: Mix the powdered Ganoderma lucidum with the ethanol solution at a ratio of 1:25 to 1:30 (g/mL).

-

Ultrasonic Treatment: Place the mixture in an ultrasonic bath. Set the ultrasonic power to 100 W and the temperature to 50-60°C.

-

Extraction Time: Sonicate the mixture for 40-60 minutes.

-

-

Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain the crude triterpenoid extract.

Purification of Methyl Lucidenate D

The purification of Methyl Lucidenate D from the crude extract is a multi-step process involving column chromatography techniques.

Step 1: Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with n-hexane.

-

Sample Loading: Dissolve the crude triterpenoid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20-30 mL) and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3, v/v) and visualizing with UV light (254 nm) and/or by staining with a vanillin-sulfuric acid reagent followed by heating.

-

Pooling of Fractions: Combine the fractions containing the compounds with similar TLC profiles to those expected for methyl lucidenates.

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 analytical or semi-preparative column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution system of acetonitrile (A) and water with 0.1% formic acid (B) is commonly used.

-

Gradient Program:

-

0-10 min: 30-50% A

-

10-30 min: 50-80% A

-

30-40 min: 80-100% A

-

40-45 min: 100% A (isocratic)

-

45-50 min: 100-30% A (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 252 nm.

-

Injection Volume: 10-20 µL of the partially purified fraction dissolved in methanol.

-

Fraction Collection: Collect the peak corresponding to the retention time of Methyl Lucidenate D. The purity of the collected fraction should be assessed by analytical HPLC.

Data Presentation

Quantitative Data

The yield of total triterpenoids from Ganoderma lucidum can vary significantly depending on the extraction method and the source of the mushroom.

| Parameter | Extraction Method | Value | Reference |

| Total Triterpenoid Yield | Ultrasound-Assisted Extraction (Ethanol) | 4.9 ± 0.6% (of dry weight) | [1] |

| Total Triterpenoid Yield | Heat-Assisted Extraction (Ethanol) | ~3.5% (of dry weight) | [1] |

| Estimated Yield of Methyl Lucidenate D | - | < 0.1% (of dry weight) | - |

| Purity after RP-HPLC | - | > 95% | - |

Note: The estimated yield and purity of Methyl Lucidenate D are based on typical values for minor triterpenoids isolated from natural sources and are subject to variation.

Spectroscopic Data (Representative)

The structural elucidation of Methyl Lucidenate D is confirmed through various spectroscopic techniques. The following table presents representative data.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Characteristic signals for methyl groups, olefinic protons, and protons adjacent to carbonyl and hydroxyl groups. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Resonances corresponding to carbonyl carbons, olefinic carbons, carbons bearing hydroxyl groups, and the lanostane skeleton. |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula of Methyl Lucidenate D (C₃₁H₄₄O₇). |

Disclaimer: The specific chemical shifts and mass-to-charge ratios should be determined empirically for the isolated compound.

Mandatory Visualizations

Experimental Workflow

Caption: Figure 1. A schematic diagram illustrating the key steps in the isolation and purification of Methyl Lucidenate D from Ganoderma lucidum.

Postulated Signaling Pathway

Methyl lucidenates and related triterpenoids from Ganoderma lucidum have been shown to induce apoptosis and cell cycle arrest in cancer cells. The following diagram illustrates a plausible signaling pathway based on the known mechanisms of similar compounds. Methyl lucidone, a related compound, has been shown to induce apoptosis and G2/M phase arrest through the PI3K/Akt/NF-κB pathway.[2]

Caption: Figure 2. A diagram of the proposed signaling cascade initiated by Methyl Lucidenate D, leading to apoptosis and cell cycle arrest in cancer cells.

Conclusion

This technical guide provides a synthesized, in-depth protocol for the isolation of Methyl Lucidenate D from Ganoderma lucidum, from initial extraction to final purification. The provided quantitative data, while in part estimated, offers a valuable baseline for researchers. The visualized experimental workflow and postulated signaling pathway serve as practical tools for laboratory work and for conceptualizing the compound's mechanism of action. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of Methyl Lucidenate D.

References

- 1. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl lucidone induces apoptosis and G2/M phase arrest via the PI3K/Akt/NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure Elucidation of Methyl Lucidenate D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl lucidenate D, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, represents a molecule of significant interest within the natural products and drug discovery communities. Its complex polycyclic structure, characteristic of many bioactive compounds from this fungal genus, necessitates a multi-faceted analytical approach for complete structural determination. This technical guide provides a summary of the key aspects of its structure elucidation, based on available scientific literature.

Core Molecular Structure

Through extensive spectroscopic analysis, the chemical structure of Methyl lucidenate D has been established as methyl 12β-acetoxy-3,7,11,15-tetraoxo-5α-lanost-8-en-24-oate . This identification reveals a highly oxidized lanostane skeleton, featuring four keto groups, a β-oriented acetoxy group at the C-12 position, and a methyl ester in the side chain. The "-5α-" designation and the double bond at the C-8 position are critical stereochemical and structural features of the core ring system.

Experimental Protocols

The elucidation of Methyl lucidenate D's structure relies on a series of established experimental procedures for the isolation and characterization of natural products.

Isolation and Purification

The initial step involves the extraction of secondary metabolites from the fruiting bodies of Ganoderma lucidum. A typical protocol is as follows:

-

Extraction: The dried and powdered fruiting bodies are subjected to solvent extraction, commonly using methanol or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to fractionate the components based on their solubility. Triterpenoids like Methyl lucidenate D are typically enriched in the ethyl acetate fraction.

-

Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques. This often includes:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion separation and removal of smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) to achieve high-resolution separation and obtain the pure compound.

-

Spectroscopic Analysis

The purified Methyl lucidenate D is then subjected to a suite of spectroscopic techniques to determine its chemical structure:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the precise molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is crucial for elucidating the complex carbon skeleton and the stereochemistry of the molecule. This includes:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR techniques:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is essential for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.

-

-

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (ketones, esters) and C-O bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores, such as conjugated systems.

Data Presentation

Due to the unavailability of the primary literature containing the specific quantitative data for Methyl lucidenate D, the following tables are presented as templates that would be populated with the experimental values upon accessing the original research articles.

Table 1: ¹H NMR Spectroscopic Data for Methyl Lucidenate D

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., H-1 | value | e.g., dd | values |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for Methyl Lucidenate D

| Position | δC (ppm) |

| e.g., C-1 | value |

| ... | ... |

Table 3: Mass Spectrometry Data for Methyl Lucidenate D

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+H]⁺ value | value | C₃₃H₄₆O₈ |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like Methyl lucidenate D follows a logical and systematic workflow. This can be visualized as a flowchart, starting from the biological source and culminating in the confirmed chemical structure.

Caption: Workflow for the isolation and structure elucidation of Methyl lucidenate D.

Key 2D NMR Correlations for Structural Assembly

The connectivity of the carbon skeleton and the placement of functional groups are primarily determined by 2D NMR experiments, particularly COSY and HMBC. The following diagram illustrates hypothetical key correlations that would be instrumental in assembling the structure of Methyl lucidenate D.

Caption: Hypothetical 2D NMR correlations for assembling Methyl lucidenate D.

Note: The successful elucidation of the structure of Methyl lucidenate D is a testament to the power of modern spectroscopic techniques in natural product chemistry. Further research into its biological activities is warranted to explore its potential as a therapeutic agent.

An In-depth Technical Guide on Methyl Lucidenate D: Natural Occurrence and Sourcing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate D, a lanostane-type triterpenoid, is a bioactive secondary metabolite naturally occurring in the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of its source, natural occurrence, and methodologies for its extraction and isolation. Quantitative data from existing literature are summarized, and a detailed experimental protocol for its purification is presented. Furthermore, this guide explores the potential signaling pathways influenced by structurally related triterpenoids from Ganoderma lucidum, offering insights into the possible mechanisms of action for Methyl lucidenate D.

Introduction

Methyl lucidenate D belongs to the diverse family of triterpenoids, which are major bioactive constituents of the revered medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi).[1][2] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities. This guide focuses specifically on Methyl lucidenate D, providing detailed information on its natural source and methods for its isolation and characterization, which are crucial for further research and development in the pharmaceutical and nutraceutical industries.

Natural Occurrence and Source

The primary and exclusive natural source of Methyl lucidenate D identified in the scientific literature is the fruiting body of the fungus Ganoderma lucidum.[1] This mushroom has been used for centuries in traditional Asian medicine to treat various ailments. Over 300 different compounds have been isolated from G. lucidum, with triterpenoids being one of the most significant classes of bioactive molecules.[2]

Methyl lucidenate D, along with a variety of other methyl lucidenates such as A, D2, E2, F, L, P, and Q, have been successfully isolated from this fungal source.[1][3] The concentration and composition of these triterpenoids can, however, vary depending on the strain of G. lucidum, cultivation conditions, and the developmental stage of the fruiting body.

Quantitative Analysis

While specific quantitative data for Methyl lucidenate D remains limited in publicly available literature, studies on the overall triterpenoid content in Ganoderma lucidum provide valuable context. The total triterpenoid content in commercial Ganoderma samples has been reported to range from 0.21% to as high as 10.56%. One study focusing on optimizing extraction methods reported a total triterpenoid yield of 2.735 ± 0.007 mg/g of the dry weight of the mushroom. Another study on the extraction of triterpenoids and phenolic compounds using ultrasound-assisted extraction reported a triterpene content of 435.6 ± 21.1 mg/g in the extract.[4]

For a related compound, lucidenic acid A, a concentration of 2.8 mg/g in an ethanol extract of G. lucidum fruiting bodies has been reported.[5] The amounts of lucidenic acids D2 and E2 have been found to range from 1.538 mg/g to 2.227 mg/g and 2.246 mg/g to 3.306 mg/g, respectively, in grain alcohol extracts.[5] These figures highlight the significant presence of these related compounds and suggest that the yield of Methyl lucidenate D is likely within a similar range.

Table 1: Quantitative Data of Triterpenoids in Ganoderma lucidum

| Compound Class / Specific Compound | Source Material | Extraction Method | Concentration / Yield | Reference |

| Total Triterpenoids | Ganoderma lucidum (Commercial Samples) | Not Specified | 0.21% - 10.56% | |

| Total Triterpenoids | Ganoderma lucidum | Supercritical CO2 Extraction | 2.735 ± 0.007 mg/g (dry weight) | |

| Total Triterpenes | Ganoderma lucidum | Ultrasound-Assisted Extraction | 435.6 ± 21.1 mg/g (of extract) | [4] |

| Lucidenic Acid A | Ganoderma lucidum Fruiting Bodies | Ethanol Extract | 2.8 mg/g | [5] |

| Lucidenic Acid D2 | Ganoderma lucidum Fruiting Bodies | Grain Alcohol Extract | 1.538 - 2.227 mg/g | [5] |

| Lucidenic Acid E2 | Ganoderma lucidum Fruiting Bodies | Grain Alcohol Extract | 2.246 - 3.306 mg/g | [5] |

| Methyl Lucidenate F (IC50) | Ganoderma lucidum | Submerged Culture | 32.23 μM (Tyrosinase Inhibition) | [6] |

Experimental Protocols: Isolation and Purification

The isolation of Methyl lucidenate D from Ganoderma lucidum fruiting bodies involves a multi-step process encompassing extraction and chromatographic purification. The following is a detailed methodology based on established protocols for triterpenoid isolation from this source.[7][8][9]

Extraction

-

Preparation of Fungal Material : Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction : The powdered material is typically extracted with an organic solvent. Ethanol is a commonly used solvent for this purpose.[7] The extraction can be performed at room temperature with stirring or under reflux to enhance efficiency. A typical procedure involves suspending the powder in 95% ethanol and refluxing for several hours. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, which contains a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate Methyl lucidenate D.

-

Initial Fractionation (Silica Gel Column Chromatography) :

-

The crude extract is adsorbed onto silica gel and loaded onto a silica gel column.

-

The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing triterpenoids.

-

-

Further Purification (Sephadex LH-20 Column Chromatography) :

-

Fractions enriched with triterpenoids are further purified using a Sephadex LH-20 column.

-

Methanol is commonly used as the mobile phase to separate compounds based on their molecular size and polarity.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

This allows for the separation of individual methyl lucidenates, including Methyl lucidenate D, with high resolution.

-

Structure Elucidation

The structure of the isolated Methyl lucidenate D is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) : To elucidate the detailed chemical structure.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of Methyl lucidenate D from Ganoderma lucidum.

Potential Signaling Pathways

While the specific signaling pathways modulated by Methyl lucidenate D are not yet fully elucidated, research on other structurally similar triterpenoids from Ganoderma lucidum provides strong indications of its potential mechanisms of action. For instance, Ganoderma lucidum triterpenoids (GLTs) have been shown to inhibit the ROCK signaling pathway, which is involved in neuronal apoptosis.[10][11] Furthermore, ganoderic acids, which are closely related to methyl lucidenates, have been reported to modulate the mTOR, TLR4/MyD88/NF-κB, and ERK/CREB pathways.[12] Methyl lucidenate P has been found to interfere with apoptosis induction and angiogenesis inhibition pathways. The diagram below illustrates a potential signaling cascade that could be influenced by Methyl lucidenate D, based on the known activities of related compounds.

Conclusion

Methyl lucidenate D is a promising bioactive triterpenoid naturally found in the fruiting bodies of Ganoderma lucidum. While specific quantitative data for this compound is still emerging, established protocols for the extraction and purification of triterpenoids from this fungus provide a solid foundation for its isolation. The potential of Methyl lucidenate D to modulate key signaling pathways involved in cellular processes such as apoptosis and angiogenesis, as suggested by studies on related compounds, underscores its importance as a subject for further investigation in drug discovery and development. This guide provides researchers and scientists with the essential technical information to pursue further studies on this intriguing natural product.

References

- 1. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ganodermabuy.com [ganodermabuy.com]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nortriterpenoids from the Fruiting Bodies of the Mushroom Ganoderma resinaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ganoderma lucidum Triterpenoids (GLTs) Reduce Neuronal Apoptosis via Inhibition of ROCK Signal Pathway in APP/PS1 Transgenic Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ganoderma lucidum Triterpenoids (GLTs) Reduce Neuronal Apoptosis via Inhibition of ROCK Signal Pathway in APP/PS1 Transgenic Alzheimer's Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Data of Methyl Lucidenate D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl lucidenate D, a triterpenoid isolated from the fungus Ganoderma lucidum. Due to the limited availability of public domain spectral data for Methyl lucidenate D, this document presents a standardized format for the presentation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. Furthermore, a representative signaling pathway associated with the biological activity of this class of compounds is illustrated.

Spectral Data Presentation

Table 1: 1H NMR Spectral Data of Methyl Lucidenate D

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

Table 2: 13C NMR Spectral Data of Methyl Lucidenate D

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

| Data not available | ||

Table 3: Mass Spectrometry Data of Methyl Lucidenate D

| Ionization Mode | Mass Analyzer | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| Data not available | ||||

Experimental Protocols

The following sections detail the standardized methodologies for acquiring NMR and MS spectral data for a natural product like Methyl lucidenate D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of Methyl lucidenate D.

Instrumentation:

-

A high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent) equipped with a cryoprobe.

Sample Preparation:

-

Approximately 5-10 mg of purified Methyl lucidenate D is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).

-

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

1H NMR:

-

Spectrometer frequency: 500 MHz

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1-2 s

-

Spectral width: -2 to 12 ppm

-

-

13C NMR:

-

Spectrometer frequency: 125 MHz

-

Pulse sequence: zgpg30 with proton decoupling

-

Number of scans: 1024-4096

-

Relaxation delay: 2 s

-

Spectral width: -10 to 220 ppm

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs are used to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

-

Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of Methyl lucidenate D.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

-

A dilute solution of purified Methyl lucidenate D (approximately 10-100 µg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

-

Ionization Mode: Positive or negative ion mode is selected based on the compound's ability to gain or lose a proton.

-

Mass Range: A wide mass range is scanned (e.g., m/z 100-1000) to detect the molecular ion and any fragment ions.

-

Resolution: The instrument is set to a high resolution (e.g., >10,000) to enable accurate mass measurements for elemental composition determination.

Data Processing:

-

The acquired mass spectrum is analyzed to identify the molecular ion peak ([M+H]+, [M-H]-, or [M+Na]+).

-

The exact mass of the molecular ion is used to calculate the elemental formula using mass spectrometry software.

Signaling Pathway

Triterpenoids isolated from Ganoderma lucidum, including compounds structurally related to Methyl lucidenate D, have been reported to exhibit anti-cancer properties by inducing apoptosis (programmed cell death). A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. The following diagram illustrates a simplified representation of this signaling cascade.

Caption: Mitochondrial Apoptosis Pathway Induced by Methyl Lucidenate D.

An In-depth Technical Guide on the Core Mechanism of Action of Methyl Lucidenate D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate D, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered interest for its potential therapeutic properties. This technical guide delineates the current understanding of the core mechanism of action of Methyl lucidenate D and related compounds. The primary mode of action identified is the significant inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, a key process in the lytic cycle of the virus and a valuable screening parameter for potential anti-tumor agents. This document provides a comprehensive overview of the available data, experimental methodologies, and a visualization of the implicated signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Ganoderma lucidum, a well-known fungus in traditional medicine, is a rich source of bioactive triterpenoids. Among these, the lucidenic acids and their methyl esters, including Methyl lucidenate D, have demonstrated a range of biological activities. The reactivation of the latent Epstein-Barr virus (EBV) is associated with the development of several malignancies. The lytic cascade of EBV is initiated by the expression of the immediate-early transactivator BZLF1, leading to the expression of early antigens (EA). The inhibition of EBV-EA induction is a well-established in vitro assay to screen for compounds with anti-tumor promoting potential. Methyl lucidenate D and its congeners have shown potent activity in this assay, suggesting a potential role in cancer chemoprevention.

Core Mechanism of Action: Inhibition of EBV-EA Activation

The principal mechanism of action attributed to Methyl lucidenate D and its related triterpenoids is the potent inhibition of the induction of Epstein-Barr virus early antigen (EBV-EA) in latently infected cells. This inhibitory activity is observed in Raji cells, a human Burkitt's lymphoma cell line that harbors the EBV genome. The induction of EBV-EA is a critical step in the switch from the latent to the lytic cycle of the virus and is often triggered by chemical inducers such as the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA).

The inhibitory effect of these triterpenoids on EBV-EA activation is a strong indicator of their potential as anti-tumor promoters. By preventing the activation of the viral lytic cycle, these compounds may interfere with the oncogenic processes associated with EBV.

While the precise molecular targets of Methyl lucidenate D within the signaling cascade leading to EBV-EA activation have not been fully elucidated, it is hypothesized to interfere with the signaling pathways triggered by inducers like TPA.

Quantitative Data

| Compound Class | Assay | Inducer | Cell Line | Key Findings | Reference |

| Triterpenoids from G. lucidum (including Methyl Lucidenates) | EBV-EA Induction Assay | TPA | Raji | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

Experimental Protocols

The following is a detailed methodology for the Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay, a primary method used to evaluate the activity of compounds like Methyl lucidenate D.

4.1. Cell Culture and Treatment

-

Cell Line: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of EBV-EA: To induce the EBV lytic cycle, Raji cells are treated with an inducing agent. A commonly used inducer is 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 32 nM. In some protocols, n-butyric acid is also used as an inducer.

-

Compound Treatment: The test compound, Methyl lucidenate D, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations simultaneously with the inducing agent. A solvent control is run in parallel.

4.2. Indirect Immunofluorescence Assay for EBV-EA Detection

-

Incubation: The treated cells are incubated for 48 hours at 37°C.

-

Cell Smears: After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and cell smears are prepared on glass slides.

-

Fixation: The cells on the slides are air-dried and then fixed with acetone at room temperature for 10 minutes.

-

Staining:

-

The fixed cells are incubated with human serum containing high-titer antibodies against EBV-EA (as the primary antibody) for 1 hour at 37°C in a humidified chamber.

-

The slides are washed three times with PBS.

-

The cells are then incubated with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody (as the secondary antibody) for 1 hour at 37°C.

-

-

Microscopy: The slides are washed again with PBS, mounted with a mounting medium containing an anti-fading agent, and observed under a fluorescence microscope.

-

Data Analysis: The percentage of EBV-EA-positive cells (showing green fluorescence) is determined by counting at least 500 cells per sample. The inhibitory effect of the compound is calculated by comparing the percentage of positive cells in the treated groups to the control group.

Visualizations

5.1. Signaling Pathway

The following diagram illustrates a proposed mechanism for the inhibition of TPA-induced EBV-EA activation by Methyl lucidenate D. It is important to note that this is a hypothetical pathway based on the known signaling events initiated by TPA and the observed inhibitory effect of related triterpenoids. The precise molecular target(s) of Methyl lucidenate D within this pathway require further investigation.

Caption: Proposed inhibitory pathway of Methyl lucidenate D on TPA-induced EBV-EA activation.

5.2. Experimental Workflow

The following diagram outlines the experimental workflow for the EBV-EA induction assay used to assess the activity of Methyl lucidenate D.

Caption: Experimental workflow for the EBV-EA induction assay.

Conclusion and Future Directions

Methyl lucidenate D demonstrates a significant and potent inhibitory effect on the activation of the Epstein-Barr virus early antigen, highlighting its potential as a chemopreventive or therapeutic agent. The established experimental protocols provide a solid foundation for further investigation into its precise molecular mechanisms.

Future research should focus on:

-

Identifying the direct molecular targets of Methyl lucidenate D within the TPA-induced signaling pathways.

-

Determining the IC50 values of purified Methyl lucidenate D in the EBV-EA induction assay.

-

Investigating the effects of Methyl lucidenate D on other signaling pathways implicated in cancer development.

-

Evaluating the in vivo efficacy of Methyl lucidenate D in relevant animal models of EBV-associated malignancies.

A deeper understanding of the mechanism of action of Methyl lucidenate D will be crucial for its potential translation into clinical applications for the prevention and treatment of cancer.

References

An In-Depth Technical Guide to Methyl Lucidenate D: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate D is a naturally occurring triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This class of compounds has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the known chemical properties of methyl lucidenate D, alongside a generalized experimental protocol for the isolation and purification of triterpenoid methyl esters from their natural source. Due to the limited availability of data in the public domain, this document also highlights areas where further research is required to fully characterize this promising molecule.

Chemical Properties of Methyl Lucidenate D

The precise quantitative chemical and physical properties of Methyl lucidenate D, such as melting point, boiling point, and detailed spectral data, are not extensively reported in publicly available scientific literature. However, key identifying information has been collated and is presented in Table 1.

Table 1: Chemical and Physical Properties of Methyl Lucidenate D

| Property | Value | Source |

| IUPAC Name | methyl 12-acetyloxy-4,4,14-trimethyl-3,7,11,15-tetraoxo-5α-chol-8-en-24-oate | Inferred from related structures |

| CAS Number | 98665-09-9 | [1] |

| Molecular Formula | C₃₀H₄₀O₈ | N/A |

| Molecular Weight | 528.6 g/mol | Calculated from Molecular Formula |

| Appearance | Powder (Inferred) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Source | Fruit body of Ganoderma lucidum | [2][3] |

Note: Some properties are inferred from data on similar compounds or are not available in the cited literature.

Synthesis and Isolation

A complete chemical synthesis of Methyl lucidenate D has not been reported in the reviewed literature. The compound is naturally derived, and its isolation from the fruiting bodies of Ganoderma lucidum is the primary method of obtaining it for research purposes.

General Experimental Protocol for Triterpenoid Isolation from Ganoderma lucidum

The following is a generalized protocol for the extraction and isolation of triterpenoids, including methyl lucidenate D, from Ganoderma lucidum. The specific conditions may require optimization for the target compound.[4][5][6][7]

1. Preparation of Plant Material:

-

The fruiting bodies of Ganoderma lucidum are dried and pulverized to a fine powder (10-80 mesh).[6]

2. Extraction:

-

The powdered material is subjected to extraction with an organic solvent. Ethanol is commonly used.[4][6]

-

Extraction can be performed using various methods, including Soxhlet extraction, heat-assisted extraction (HAE), or ultrasound-assisted extraction (UAE).[5]

-

Optimal conditions for triterpenoid extraction have been reported as 100% ethanol at approximately 60°C for 6 hours.[4][8]

-

Supercritical CO₂ extraction with an ethanol co-solvent is another advanced method employed to enhance extraction efficiency.[6]

3. Concentration:

-

The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude triterpenoid-enriched fraction.[6]

4. Chromatographic Purification:

-

The crude extract is subjected to multiple rounds of column chromatography for purification.

-

A typical workflow involves initial fractionation on a silica gel column, followed by further separation using reverse-phase chromatography (e.g., ODS column).[2]

-

High-performance liquid chromatography (HPLC) is often used for the final purification of individual compounds.[2]

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Biological Activity and Signaling Pathways

Methyl lucidenate D, like other triterpenoids from Ganoderma lucidum, is reported to exhibit cytotoxic activity against various cancer cell lines. While the specific molecular mechanisms of Methyl lucidenate D are not fully elucidated, it is suggested to interfere with cancer cell proliferation and survival. The broader class of lucidenic acids and their derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[9][10][11][12][13]

Due to the lack of specific data on the signaling pathways modulated by Methyl lucidenate D, a detailed pathway diagram cannot be provided. However, the general workflow for its isolation and characterization, a critical process in its drug development pipeline, is visualized below.

Visualizations

The following diagrams illustrate the generalized workflow for the extraction and characterization of triterpenoids from Ganoderma lucidum.

Caption: Generalized workflow for the isolation and characterization of Methyl Lucidenate D.

Conclusion and Future Directions

Methyl lucidenate D represents a promising natural product for further investigation in drug discovery and development. While its basic chemical identity has been established, there is a clear need for more in-depth research to fully characterize its physicochemical properties, elucidate its specific mechanisms of biological action, and develop scalable synthesis or isolation protocols. Future studies should focus on obtaining detailed spectroscopic data, determining key physical constants, and investigating the specific signaling pathways through which it exerts its cytotoxic effects. Such information is critical for advancing this molecule from a research compound to a potential therapeutic agent.

References

- 1. Methyl lucidenate N | CAS:1276655-49-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Methyl lucidenate A | CAS:105742-79-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]

- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cell line cytotoxicity: Topics by Science.gov [science.gov]

- 12. mdpi.com [mdpi.com]

- 13. brieflands.com [brieflands.com]

In-Depth Technical Guide: Anticancer Properties of Methyl Lucidenate D

To the Researchers, Scientists, and Drug Development Professionals,

This document serves as a technical guide on the anticancer properties of Methyl lucidenate D, a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. While research has identified Methyl lucidenate D as a constituent of this fungus, which is known for its anti-cancer effects, it is important to note that detailed in vitro and in vivo studies specifically characterizing the anticancer activities of Methyl lucidenate D are limited in publicly available scientific literature.

The broader family of triterpenoids from Ganoderma lucidum has been a subject of extensive research, demonstrating a range of anticancer effects. These compounds are generally understood to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. This guide will synthesize the available information on Methyl lucidenate D within the context of related, well-studied compounds from the same class.

Due to the scarcity of specific quantitative data for Methyl lucidenate D, this guide will leverage detailed experimental findings from a closely related and structurally similar compound, Methyl lucidone , to provide a comprehensive understanding of the potential mechanisms of action. Methyl lucidone has been shown to induce apoptosis and G2/M phase cell cycle arrest in ovarian cancer cells through the PI3K/Akt/NF-κB signaling pathway. This information is presented to offer a potential model for the anticancer effects of Methyl lucidenate D, while clearly acknowledging the distinct origin and the need for specific investigation of Methyl lucidenate D.

Data Presentation

As specific quantitative data for Methyl lucidenate D is not available in the reviewed literature, the following tables summarize the cytotoxic effects, apoptosis induction, and cell cycle arrest observed for the related compound, Methyl lucidone , in ovarian cancer cell lines. This data is intended to be illustrative of the potential anticancer activity that warrants investigation for Methyl lucidenate D.

Table 1: Cytotoxic Effects of Methyl Lucidone on Ovarian Cancer Cell Lines

| Cell Line | Time Point | IC50 (µM) |

| OVCAR-8 | 24 h | 54.7 |

| 48 h | 33.3 | |

| SKOV-3 | 24 h | 60.7 |

| 48 h | 48.8 |

Data sourced from studies on Methyl lucidone.[1][2][3]

Table 2: Effect of Methyl Lucidone on Apoptosis in Ovarian Cancer Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| OVCAR-8 | Control | ~5% |

| Methyl lucidone (40 µM) | >20% | |

| SKOV-3 | Control | ~5% |

| Methyl lucidone (40 µM) | >15% |

Data is approximated from graphical representations in studies on Methyl lucidone.[1][2][3]

Table 3: Effect of Methyl Lucidone on Cell Cycle Distribution in Ovarian Cancer Cell Lines

| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |

| OVCAR-8 | Control | ~55% | ~20% | ~25% |

| Methyl lucidone (40 µM) | ~30% | ~15% | >50% | |

| SKOV-3 | Control | ~60% | ~15% | ~25% |

| Methyl lucidone (40 µM) | ~40% | ~10% | >45% |

Data is approximated from graphical representations in studies on Methyl lucidone, demonstrating a significant increase in the G2/M population.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments as would be applied to the investigation of Methyl lucidenate D's anticancer properties, based on established protocols for similar compounds like Methyl lucidone.

1. Cell Culture and Reagents

-

Cell Lines: Human cancer cell lines (e.g., OVCAR-8, SKOV-3, HeLa, HepG2) and a normal control cell line would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells would be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

-

Methyl Lucidenate D: The compound would be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted to final concentrations in the culture medium.

2. Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Methyl lucidenate D for 24 and 48 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

3. Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Protocol:

-

Seed cells in a 6-well plate and treat with Methyl lucidenate D at the determined IC50 concentration for 24 or 48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

-

4. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Seed cells and treat with Methyl lucidenate D as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

5. Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.

-

Protocol:

-

Treat cells with Methyl lucidenate D, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, CDK1, p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows that could be involved in the anticancer activity of Methyl lucidenate D, based on findings for Methyl lucidone.

Caption: Workflow for assessing the anticancer properties of Methyl lucidenate D.

Caption: Hypothesized signaling cascade of Methyl lucidenate D.

References

- 1. Methyl lucidone induces apoptosis and G2/M phase arrest via the PI3K/Akt/NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl lucidone induces apoptosis and G2/M phase arrest via the PI3K/Akt/NF-κB pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Antiviral Potential of Methyl Lucidenate D against Epstein-Barr Virus: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the potential antiviral effects of Methyl lucidenate D, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, against the Epstein-Barr Virus (EBV). This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents for EBV-associated diseases. While direct studies on Methyl lucidenate D are limited, this guide synthesizes the available data on closely related triterpenoids from Ganoderma lucidum to build a strong case for its investigation.

Executive Summary

The Epstein-Barr virus, a ubiquitous human herpesvirus, is associated with a range of benign and malignant conditions. The lytic phase of the EBV life cycle is a critical target for antiviral therapies. Triterpenoids isolated from Ganoderma lucidum have demonstrated significant inhibitory effects on the lytic activation of EBV. This guide summarizes the quantitative data, outlines the key experimental protocols for assessing anti-EBV activity, and visualizes the experimental workflow and a putative signaling pathway, providing a comprehensive resource for further research and development of Methyl lucidenate D as a potential anti-EBV agent.

Quantitative Data on the Inhibition of EBV Lytic Cycle Activation

Research on triterpenoids from Ganoderma lucidum has provided quantitative evidence of their ability to inhibit the induction of the Epstein-Barr virus early antigen (EBV-EA), a key marker of the lytic cycle. While specific data for Methyl lucidenate D is not yet available, the following table summarizes the inhibitory effects of a range of triterpenoids isolated from the same source. These compounds share a close structural resemblance to Methyl lucidenate D.

| Compound Class | Test Compound(s) | Cell Line | Inducing Agent | Concentration | % Inhibition of EBV-EA Induction | Reference |

| Triterpenoids | Ganoderic acid A, Ganoderic acid B, Ganoderol B, Ganodermanontriol, Ganodermanondiol | Raji | n-butyric acid and TPA | 16 nmol | Significant Inhibition | [1] |

| Triterpenoids | Ganoderic acid A, Ganoderic acid B, Ganoderol B, Ganodermanontriol, Ganodermanondiol | Raji | n-butyric acid and TPA | 3.2 nmol | Moderate Inhibition | [1] |

| Triterpenoids | Lucidenic acids P, Q; Methyl lucidenate P, and others | Raji | TPA | 1 x 10³ mol ratio/TPA | 96-100% | [2] |

Experimental Protocols

The primary method for evaluating the anti-EBV lytic cycle activity of compounds like Methyl lucidenate D is the inhibition of EBV early antigen (EA) expression in latently infected cells, typically Raji cells (a human Burkitt's lymphoma cell line).

Inhibition of EBV Early Antigen (EA) Induction Assay

This assay measures the ability of a test compound to prevent the expression of EBV early antigens, which are indicative of the switch from the latent to the lytic phase of the viral life cycle.

Objective: To quantify the inhibitory effect of a test compound on the lytic activation of EBV.

Materials:

-

Raji cells (latently EBV-infected human B-lymphoblastoid cell line)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Inducing agent: 12-O-Tetradecanoylphorbol-13-acetate (TPA) and n-butyric acid

-

Test compound (e.g., Methyl lucidenate D) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Acetone (for cell fixation)

-

Human serum containing high-titer antibodies against EBV-EA (as primary antibody)

-

Fluorescein isothiocyanate (FITC)-conjugated goat anti-human IgG (as secondary antibody)

-

Mounting medium with an anti-fading agent

-

Fluorescence microscope

Procedure:

-

Cell Culture and Seeding: Raji cells are cultured in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator. For the assay, cells are seeded into 24-well plates at a density of 1 x 10⁶ cells/mL.

-

Compound Treatment and Lytic Induction: The cells are pre-incubated with various concentrations of the test compound for a specified period (e.g., 2 hours). Subsequently, the lytic cycle is induced by adding TPA (e.g., 20 ng/mL) and n-butyric acid (e.g., 4 µmol). A vehicle control (solvent only) and a positive control (inducer only) are included.[1]

-

Incubation: The treated cells are incubated for 48 hours at 37°C.[1]

-

Cell Smear Preparation and Fixation: After incubation, the cells are harvested, washed with PBS, and smeared onto glass slides. The smears are air-dried and then fixed with cold acetone for 10 minutes.

-

Immunofluorescence Staining:

-

The fixed cells are incubated with human serum containing anti-EBV-EA antibodies (e.g., diluted 1:40 in PBS) for 1 hour at 37°C in a humidified chamber.

-

The slides are washed three times with PBS.

-

The cells are then incubated with FITC-conjugated goat anti-human IgG (e.g., diluted 1:100 in PBS) for 1 hour at 37°C in the dark.

-

The slides are washed again three times with PBS.

-

-

Microscopic Analysis: A drop of mounting medium is added to each slide, and a coverslip is applied. The slides are examined under a fluorescence microscope. EA-positive cells will exhibit bright green fluorescence.

-

Quantification: The percentage of EA-positive cells is determined by counting at least 500 cells per sample. The inhibition of EA induction is calculated relative to the positive control.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the anti-EBV activity of Methyl lucidenate D.

Putative Signaling Pathway of Inhibition

While the precise mechanism of action for Methyl lucidenate D is yet to be fully elucidated, based on the known effects of Ganoderma lucidum triterpenoids on cellular signaling and the pathways involved in EBV lytic induction, a putative inhibitory pathway can be proposed. TPA is a known activator of Protein Kinase C (PKC), which in turn can activate downstream signaling cascades like the MAPK/ERK and NF-κB pathways, leading to the expression of the EBV immediate-early transactivator BZLF1 and subsequent lytic gene expression. It is hypothesized that Methyl lucidenate D may interfere with one or more steps in this cascade.

Caption: Putative signaling pathway for the inhibition of EBV lytic induction by Methyl lucidenate D.

Conclusion and Future Directions

The available evidence strongly suggests that triterpenoids from Ganoderma lucidum, including those closely related to Methyl lucidenate D, are potent inhibitors of Epstein-Barr virus lytic cycle activation. The presented data and experimental protocols provide a solid foundation for the specific investigation of Methyl lucidenate D as a promising anti-EBV therapeutic candidate.

Future research should focus on:

-

Isolation and purification of Methyl lucidenate D for specific in vitro and in vivo testing.

-

Determination of the precise IC50 value of Methyl lucidenate D for the inhibition of EBV-EA induction.

-

Elucidation of the specific molecular targets and signaling pathways modulated by Methyl lucidenate D in the context of EBV infection.

-

In vivo studies in animal models of EBV-associated diseases to assess the therapeutic efficacy and safety of Methyl lucidenate D.

This technical guide serves as a catalyst for these future investigations, which hold the potential to introduce a novel, natural product-derived therapeutic for the management of EBV-related pathologies.

References

Unveiling the Immunomodulatory Potential of Methyl Lucidenate D: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate D, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of interest for its potential immunomodulatory effects. This technical guide synthesizes the current, albeit limited, scientific evidence surrounding Methyl lucidenate D and explores the broader immunomodulatory activities of related triterpenoids from Ganoderma lucidum to infer its potential mechanisms of action. This document provides a consolidated resource for researchers and drug development professionals, detailing available data, experimental methodologies, and putative signaling pathways. While direct evidence for the immunomodulatory actions of Methyl lucidenate D is still in its nascent stages, preliminary findings and the activities of analogous compounds suggest a promising avenue for further investigation.

Introduction to Methyl Lucidenate D and Ganoderma lucidum Triterpenoids

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional medicine, particularly for its purported immune-enhancing properties. The primary bioactive constituents responsible for these effects are believed to be its polysaccharides and triterpenoids. Among the diverse array of triterpenoids isolated from this fungus, lucidenic acids and their derivatives, including Methyl lucidenate D, represent a significant class of compounds with a range of biological activities. Structurally, these are highly oxygenated lanostane-type triterpenoids. While research has been more extensive for other Ganoderma triterpenoids like ganoderic acids, the pharmacological profile of Methyl lucidenate D is an active area of investigation.

Direct Evidence of Bioactivity: Anti-Herpes Simplex Virus Effects

To date, the most direct evidence of a biological effect of Methyl lucidenate D with immunomodulatory implications is its inhibitory activity against the Epstein-Barr virus (EBV), a human herpesvirus. Specifically, Methyl lucidenate D2 has been shown to potently inhibit the induction of EBV early antigen (EBV-EA), a key marker of viral reactivation. This is a significant finding as EBV infection is linked to various malignancies and autoimmune diseases, and the ability to suppress its lytic cycle has therapeutic potential.

Quantitative Data: Inhibition of EBV-EA Induction

The inhibitory effects of various triterpenoids from Ganoderma lucidum, including Methyl lucidenate D2, on EBV-EA induction are summarized below.

| Compound | Concentration/Ratio | Inhibition of EBV-EA Induction (%) |

| Methyl lucidenate D2 | 1 x 10³ mol ratio/TPA | 96-100 |

| Methyl lucidenate A | 1 x 10³ mol ratio/TPA | 96-100 |

| Methyl lucidenate E2 | 1 x 10³ mol ratio/TPA | 96-100 |

| Methyl lucidenate F | 1 x 10³ mol ratio/TPA | 96-100 |

| Methyl lucidenate L | 1 x 10³ mol ratio/TPA | 96-100 |

| Lucidenic acid A | 1 x 10³ mol ratio/TPA | 96-100 |

| Lucidenic acid C | 1 x 10³ mol ratio/TPA | 96-100 |

| Lucidenic acid D2 | 1 x 10³ mol ratio/TPA | 96-100 |

| Lucidenic acid E2 | 1 x 10³ mol ratio/TPA | 96-100 |

| Ganoderic acid E | 1 x 10³ mol ratio/TPA | 96-100 |

| Ganoderic acid F | 1 x 10³ mol ratio/TPA | 96-100 |

| Ganoderic acid T-Q | 1 x 10³ mol ratio/TPA | 96-100 |

Experimental Protocol: EBV-EA Induction Assay

The primary assay used to determine the anti-herpesvirus activity of Methyl lucidenate D and related compounds is the Epstein-Barr virus early antigen (EBV-EA) induction assay in Raji cells.

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Induction of EBV Lytic Cycle: The EBV lytic cycle is induced by treating the Raji cells with the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

Treatment with Test Compounds: The test compounds, such as Methyl lucidenate D, are added to the cell culture concurrently with the TPA induction. A range of concentrations is typically tested to determine dose-responsiveness.

-

Incubation: The cells are incubated for a defined period, typically 48 hours, to allow for the expression of the early antigen.

-

Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto slides. The expression of EBV-EA is detected using indirect immunofluorescence. This involves fixing the cells, incubating them with high-titer EBV-EA-positive human serum (as the primary antibody), followed by incubation with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody (as the secondary antibody).

-

Microscopic Analysis: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory effect of the compound is calculated relative to the control group (TPA induction without the test compound).

Visualization: EBV-EA Induction Assay Workflow

Inferred Immunomodulatory Mechanisms via Related Triterpenoids

While direct studies on the immunomodulatory effects of Methyl lucidenate D on immune cells are lacking, research on other Ganoderma triterpenoids, particularly lucidenic and ganoderic acids, provides a strong basis for inferring potential mechanisms of action. Studies have shown that these related compounds can modulate key signaling pathways involved in inflammation and immune responses, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Inhibition of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling cascades are central to the production of pro-inflammatory mediators. The inhibition of these pathways is a key mechanism for anti-inflammatory and immunomodulatory drugs.

-

Lucidenic acid A has been demonstrated to inhibit the invasion of human hepatoma cells induced by PMA (a potent activator of these pathways) by inactivating the MAPK/ERK signal transduction pathway and reducing the DNA binding activities of NF-κB and AP-1.

-

Other Ganoderma lucidum triterpenoids have also been shown to exert their anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators.[1]

Putative Signaling Pathway for Immunomodulation

Based on the evidence from related compounds, a plausible mechanism for the immunomodulatory effect of Methyl lucidenate D is the inhibition of the NF-κB and MAPK pathways.

Broader Immunomodulatory Context and Future Directions

The immunomodulatory activities of Ganoderma lucidum triterpenoids are multifaceted. Beyond the inhibition of inflammatory pathways, some lucidenic acids have been reported to enhance recovery from neutropenia and promote macrophage formation and phagocytosis. Furthermore, certain ganoderic acids have been shown to reduce the expression of the immune checkpoint protein PD-1 on T-cells, suggesting a potential role in cancer immunotherapy.[2]

The current body of evidence, while indirect, strongly suggests that Methyl lucidenate D warrants further investigation as an immunomodulatory agent. Future research should focus on:

-

Direct assessment of Methyl lucidenate D on immune cell function: This includes assays for cytokine production (e.g., TNF-α, IL-6, IL-10) in macrophages and lymphocytes, T-cell proliferation assays, and analysis of immune cell surface markers.

-

Elucidation of specific molecular targets: Identifying the direct binding partners of Methyl lucidenate D within the NF-κB and MAPK signaling pathways will be crucial for understanding its mechanism of action.

-

In vivo studies: Animal models of inflammatory diseases or immunosuppression are needed to validate the in vitro findings and assess the therapeutic potential of Methyl lucidenate D.

Conclusion

Methyl lucidenate D is a promising, yet understudied, triterpenoid from Ganoderma lucidum. While direct evidence of its immunomodulatory effects is currently limited to its anti-herpesvirus activity, the well-documented immunomodulatory and anti-inflammatory properties of structurally related lucidenic and ganoderic acids provide a strong rationale for its further exploration. The potential of Methyl lucidenate D to modulate key signaling pathways such as NF-κB and MAPK positions it as a compelling candidate for the development of novel therapeutics for a range of immune-related disorders. This whitepaper serves as a foundational resource to guide future research and development efforts in this area.

References

Methyl Lucidenate D: A Technical Overview of its Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate D, scientifically identified as Methyl lucidenate D2, is a lanostane-type triterpenoid isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This fungus, commonly known as Lingzhi or Reishi, has a long history of use in traditional Asian medicine. Modern scientific investigation has focused on isolating and characterizing its bioactive constituents, including a diverse array of triterpenoids. Methyl lucidenate D2 is one such compound that has garnered interest for its potential pharmacological activities, particularly in the realm of oncology. This technical guide provides a concise summary of its molecular characteristics, experimental protocols for its study, and an examination of its proposed mechanism of action.

Molecular Profile

The fundamental molecular and physical properties of Methyl lucidenate D2 are summarized in the table below.

| Property | Value |

| Scientific Name | Methyl lucidenate D2 |

| Synonyms | Lucidenic acid D2 methyl ester |

| Molecular Formula | C₃₀H₄₀O₈ |

| Molecular Weight | 528.63 g/mol |

| Source | Ganoderma lucidum |

Experimental Protocols

Isolation and Purification of Triterpenoids from Ganoderma lucidum

The isolation of Methyl lucidenate D2 and other triterpenoids from Ganoderma lucidum is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on established methodologies for triterpenoid isolation from this fungal source.

1. Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to solvent extraction. Ethanol is a commonly used solvent for this purpose.

-

The extraction can be performed at elevated temperatures (e.g., 60°C) for several hours to enhance the yield of triterpenoids. Optimization of extraction parameters such as solvent concentration, temperature, and time can be achieved using response surface methodology.

2. Fractionation:

-

The crude ethanol extract is concentrated under reduced pressure to yield a residue.

-

This residue is then partitioned with solvents of varying polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. Triterpenoids are typically enriched in the ethyl acetate fraction.

3. Chromatographic Separation:

-

The triterpenoid-rich fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Silica gel column chromatography is a primary step, with elution performed using a gradient of solvents, often a mixture of n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column to yield pure Methyl lucidenate D2.

4. Structure Elucidation:

-

The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment by MTT Assay

The cytotoxic effect of Methyl lucidenate D2 on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture:

-

Cancer cells (e.g., human ovarian cancer cell lines OVCAR-8 and SKOV-3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, the cells are treated with various concentrations of Methyl lucidenate D2 for a specified period (e.g., 24 or 48 hours).

3. MTT Assay:

-

After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

-

The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

4. Data Analysis:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise signaling cascade for Methyl lucidenate D2 is still under investigation, studies on structurally similar triterpenoids from Ganoderma lucidum, such as Methyl lucidone, provide a plausible model for its mechanism of action. It is proposed that Methyl lucidenate D2 exerts its anti-cancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, primarily through the modulation of the PI3K/Akt/NF-κB signaling pathway.[1][2]

PI3K/Akt/NF-κB Signaling Pathway in Apoptosis and Cell Cycle Arrest

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis.

Caption: Proposed signaling pathway of Methyl lucidenate D2 in inducing apoptosis and cell cycle arrest.

Methyl lucidenate D2 is hypothesized to inhibit the phosphorylation of PI3K and Akt, thereby downregulating this pro-survival pathway.[1][2] This inhibition leads to several downstream effects:

-